3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
3-[(2,4-Dimethylphenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. This compound features a 2,4-dimethylbenzyl group at the N3 position and a 4-methoxyphenyl substituent at the C7 position. Its molecular formula is C₂₄H₂₂N₂O₂S (MW: 402.51 g/mol), and it belongs to a class of heterocyclic compounds known for diverse biological activities, including enzyme inhibition and antimicrobial properties . Thienopyrimidinones are synthetically accessible via cyclization reactions involving formamide or thiourea derivatives under mild conditions, often yielding 60–65% efficiency .
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-4-5-17(15(2)10-14)11-24-13-23-20-19(12-27-21(20)22(24)25)16-6-8-18(26-3)9-7-16/h4-10,12-13H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMHHOKEIIPLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one are compared with analogous thienopyrimidinone derivatives below. Key differences lie in substituent patterns, which influence physicochemical properties, synthetic accessibility, and bioactivity.
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group at R⁷ in the target compound may improve solubility compared to chlorophenyl analogs (e.g., 827614-29-9) , while the 2,4-dimethylbenzyl group at R³ provides steric protection against metabolic degradation .
Synthetic Accessibility :
- Cyclization with formamide yields 60–65% for unsubstituted derivatives , but bulky substituents (e.g., diethyl groups in 1206993-64-7) may require optimized conditions .
- Commercial availability of analogs like 950266-16-7 suggests scalable synthesis routes .
Physicochemical Properties :
- The target compound’s logP (estimated ~3.5) balances lipophilicity (from dimethylphenyl) and polarity (from methoxyphenyl), favoring membrane permeability .
- Diethoxy-substituted derivatives (e.g., 1206993-64-7) exhibit higher molecular weights and logP values (~4.2), which may limit bioavailability .
Research Findings and Implications
- Antimicrobial Activity : Chlorophenyl-substituted analogs (e.g., 827614-29-9) exhibit broad-spectrum activity, likely due to halogen-mediated interactions with bacterial enzymes .
- Crystallographic Data: Pyrimidine derivatives like 2-(4-bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4-one (E64, o2404) display stable crystal packing, suggesting structural rigidity for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
